3-Chlorophenol

説明

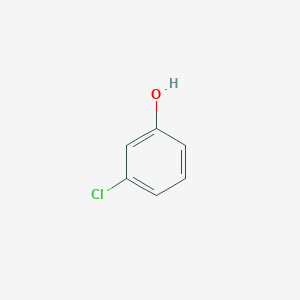

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO/c7-5-2-1-3-6(8)4-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORNXRXVQWOLPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO, Array | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25231-12-3 | |

| Record name | Phenol, 3-chloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25231-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4024800 | |

| Record name | 3-Chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-chlorophenol appears as white crystals with an odor of phenol. Sinks in and slowly dissolves in water. (NTP, 1992), White solid with an odor of phenol; Discolors upon air exposure; [Hawley] Yellow solidified mass or fragments with a stench; mp = 31 deg C; [MSDSonline], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

417 °F at 760 mmHg (NTP, 1992), 214 °C | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 233.6 °F (NTP, 1992), Flash point > 112 °C, >112 °C (closed cup), >112 °C | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

10 to 50 mg/mL at 59 °F (NTP, 1992), Slightly sol in chloroform; soluble in ethanol and ether; very sol in benzene, Soluble in caustic alkali, In water, 2.60X10+4 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 2.6 | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.245 at 113 °F (NTP, 1992) - Denser than water; will sink, 1.245 at 45 °C, Relative density (water = 1): 1.245 | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 111.6 °F ; 5 mmHg at 162 °F (NTP, 1992), 0.12 [mmHg], VP: 1 mm Hg at 44.2 °C, 0.125 mm Hg at 25 °C, Vapor pressure, Pa at 44.2 °C: 133 | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade[s] of chlorophenols. /Chlorophenols/ | |

| Record name | 3-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles, White crystals | |

CAS No. |

108-43-0 | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Chlorophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-CHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2Z7M2FTAD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

91 °F (NTP, 1992), 33.5 °C, 33 °C | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis Methodologies and Advanced Preparative Techniques

Industrial Synthesis Pathways

For commercial production, the synthesis of 3-chlorophenol relies on robust and economically viable processes capable of generating large quantities of the compound. Key industrial methods include the selective dechlorination of more highly chlorinated phenols and a variation of the cumene (B47948) process.

One of the primary industrial routes to this compound involves the dechlorination of polychlorophenol mixtures. sinocurechem.com This process is valuable as it can utilize by-products from other chlorination reactions, converting them into a more valuable product. The core of this method is the selective removal of chlorine atoms from the ortho- and para-positions of the phenol (B47542) ring, while preserving the chlorine atom at the meta-position.

This is typically achieved through catalytic hydrodechlorination. mdpi.com In this process, polychlorophenols are treated with hydrogen gas in the presence of a catalyst, often a noble metal like palladium supported on charcoal. mdpi.com The reaction is generally carried out in a liquid organic phase. To enhance selectivity for meta-chlorophenols, a Lewis acid co-catalyst may be introduced. mdpi.com For instance, the hydrodechlorination of pentachlorophenol (B1679276) in the presence of a palladium on charcoal catalyst and aluminum trichloride (B1173362) can yield 3,5-dichlorophenol (B58162) and this compound. mdpi.com

Table 1: Example of Hydrodechlorination Conditions This table is for illustrative purposes and actual industrial conditions may vary.

| Parameter | Value |

|---|---|

| Starting Material | Pentachlorophenol |

| Catalyst | 5% Pd on Charcoal |

| Co-catalyst | Aluminum trichloride |

| Solvent | Benzene (B151609) |

| Temperature | 190 °C |

| Pressure | 40 bars |

Data sourced from patent information describing laboratory-scale examples reflective of industrial processes. mdpi.com

An alternative industrial synthesis route for this compound is a modification of the widely used cumene process, which is primarily employed for producing phenol and acetone (B3395972). asianpubs.orgnih.gov While direct chlorination of phenol predominantly yields ortho- and para-isomers, the cumene process allows for the specific synthesis of the meta-isomer. sinocurechem.comasianpubs.org

The process begins with the Friedel-Crafts alkylation of chlorobenzene (B131634) with propylene (B89431) to produce 3-chlorocumene. asianpubs.orgacs.org This intermediate is then oxidized with air to form 3-chlorocumene hydroperoxide. The final step involves the acid-catalyzed rearrangement of this hydroperoxide, which cleaves to yield this compound and acetone as a co-product. asianpubs.orgnih.gov This pathway is advantageous because it utilizes common industrial feedstocks and produces two valuable chemicals simultaneously. nih.gov

Dechlorination of Polychlorophenols

Laboratory and Specialized Synthesis Methods

In research and specialized applications, alternative synthesis methods have been developed. These techniques often offer higher precision, unique reaction conditions, or the ability to produce the compound under specific experimental constraints.

A laboratory-scale method for producing phenols involves the cleavage of alkyl aryl ethers. This process can be significantly accelerated using microwave irradiation, a technique known for enhancing reaction rates in organic synthesis. chemicalbook.comgoogle.com For the synthesis of this compound, the corresponding alkyl aryl ether, such as 3-chloroanisole, is cleaved.

One specific method involves heating the alkyl aryl ether in the presence of an ionic liquid, such as 1-n-butyl-3-methylimidazolium bromide, under microwave irradiation. chemicalbook.com The ionic liquid acts as both the solvent and the reagent for cleaving the ether bond. This approach offers a rapid and efficient means of dealkylation, yielding the desired phenolic product with high efficiency after a simple workup procedure. chemicalbook.com

Table 2: Microwave-Assisted Cleavage of an Alkyl Aryl Ether

| Parameter | Description |

|---|---|

| Starting Material | An appropriate alkyl 3-chlorophenyl ether |

| Reagent/Medium | 1-n-butyl-3-methylimidazolium bromide |

| Energy Source | Microwave Irradiation (e.g., 20 W) |

| Reaction Time | ~5 minutes |

| Key Advantage | Rapid, high-yield conversion |

Data sourced from a published laboratory procedure. chemicalbook.com

A novel and highly specialized method for synthesizing chlorophenol involves the irradiation of 1,3-dichlorobenzene (B1664543) in a water ice environment with low-energy electrons. mdpi.comresearchgate.netnih.gov This technique, explored in the context of fundamental chemical reactivity, demonstrates that this compound can be formed under non-classical conditions. researchgate.net

The process occurs when an admixture of 1,3-dichlorobenzene and water, frozen at low temperatures (e.g., 90 K), is bombarded with electrons of less than 12 eV. chemicalbook.comresearchgate.net The synthesis is believed to proceed via the dissociative electron attachment to 1,3-dichlorobenzene, which causes dechlorination and the formation of a radical. This radical can then react with surrounding water molecules or hydroxyl radicals (formed from the dissociation of water at higher electron energies) to produce this compound. mdpi.comresearchgate.net This method provides insight into radical reactions in unique environments and may inform strategies for sustainable chemical synthesis. mdpi.comresearchgate.net

Synthesis from Alkyl Aryl Ethers via Microwave Irradiation

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable development, green chemistry approaches for synthesizing this compound are an area of active research. These methods aim to reduce environmental impact by using less hazardous materials, employing renewable feedstocks, and developing more efficient, environmentally benign catalytic systems. sinocurechem.com

One promising approach is the use of nanocatalysts for hydrodechlorination. For example, a bimetallic ZnO-CuO nanocatalyst, itself synthesized via a green method using plant extracts, has been shown to be effective for the dechlorination of this compound. asianpubs.orgnih.gov This method is cost-effective and eco-friendly, offering rapid dechlorination under mild conditions. asianpubs.org Within 25 minutes, this system can achieve approximately 90% dechlorination of this compound. asianpubs.org

Furthermore, the electron irradiation method described previously is also considered a potential eco-friendly and sustainable process, as it can be driven by electricity and may be applicable to cold plasma technologies, which predominantly produce the necessary low-energy electrons. mdpi.comresearchgate.net Innovations also include the use of multi-temperature-zone continuous flow microchannel reactors, which can make processes safer and more environmentally friendly, although specific applications to this compound are still emerging. researchgate.net

Degradation and Transformation Mechanisms in Environmental and Engineered Systems

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes that break down 3-CP. These processes are influenced by factors such as pH, temperature, and the presence of other chemical species.

Oxidative degradation, particularly through Advanced Oxidation Processes (AOPs), is a highly effective method for breaking down 3-CP. d-nb.inforesearchgate.net These processes rely on the generation of powerful oxidizing agents, most notably the hydroxyl radical (•OH). d-nb.infokirj.ee

The reaction of •OH with 3-CP is pH-dependent. researchgate.netsciengine.comnih.gov In alkaline conditions (pH > 7), the hydroxyl radical abstracts a hydrogen atom, forming a 3-chlorinated phenoxyl radical. researchgate.netsciengine.comnih.gov Under neutral conditions, the primary reaction is the addition of the hydroxyl radical to the aromatic ring, creating an OH-adduct. researchgate.netsciengine.comnih.gov In acidic solutions, the hydrogen radical (H•) can also react with 3-CP to form an H-adduct. researchgate.netsciengine.comnih.gov

The degradation of 3-CP through oxidation often proceeds via the formation of hydroxylated intermediates, followed by the cleavage of the aromatic ring, which ultimately leads to the formation of aldehydes before complete mineralization into carbon dioxide and chloride ions. taylorandfrancis.com Studies have shown that the degradation of 3-CP can be faster than its isomers, 2-chlorophenol (B165306) and 4-chlorophenol (B41353), under certain oxidative conditions. taylorandfrancis.com

Common AOPs used for 3-CP degradation include:

Fenton and Photo-Fenton Processes: These methods use a combination of ferrous sulfate (B86663) and hydrogen peroxide to generate hydroxyl radicals. d-nb.infotaylorandfrancis.com The reaction rate increases with higher concentrations of ferrous ions. taylorandfrancis.com

UV/H₂O₂: This process utilizes ultraviolet light to break down hydrogen peroxide into hydroxyl radicals. d-nb.infokoreascience.kr

Ozonation (O₃): Ozone can directly react with 3-CP or be used in combination with other methods like UV or hydrogen peroxide to enhance hydroxyl radical production. kirj.eewcss.pl The O₃/OH⁻ process has shown high efficiency in removing 3-CP. wcss.pl

Photocatalysis (e.g., TiO₂/UV): In this process, a semiconductor photocatalyst like titanium dioxide (TiO₂) is activated by UV light to generate hydroxyl radicals. d-nb.infoosti.gov The presence of hydrogen peroxide can further enhance the degradation, leading to the formation of intermediates like 3-chlorocatechol (B1204754) and 4-chlorocatechol. osti.gov

Interactive Table: Radical-Mediated Reactions of 3-Chlorophenol

| pH Condition | Reactant | Primary Product | Key Observations |

| Alkaline (>7) | OH radical | 3-Chlorinated phenoxyl radical | Dehalogenation is favored. |

| Neutral (7) | OH radical | OH-adduct | Hydroxylation occurs without immediate dechlorination. |

| Acidic (<7) | H radical | H-adduct | Protonation stabilizes intermediate products. |

When heated, this compound can decompose and emit toxic fumes, including hydrogen chloride. nih.govhpc-standards.comchemicalbook.com The thermal degradation of chlorophenols, especially at elevated temperatures, can lead to the formation of highly toxic and persistent organic pollutants such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). dbc.wroc.plresearchgate.netnih.gov

The formation of PCDDs and PCDFs from chlorophenols in the gas phase is a radical-mediated process that is dependent on temperature and the presence of oxygen. nih.gov The process begins with the formation of phenoxy radicals, which can then dimerize to form precursors to PCDDs and PCDFs. nih.gov The specific isomers of PCDDs and PCDFs formed can be influenced by the chlorine substitution pattern of the initial chlorophenol. researchgate.net Studies have also investigated the formation of polychlorinated naphthalenes (PCNs) from 3-CP precursors in the gas phase. mdpi.com

The chemical degradation of this compound can also occur through processes like hydrolysis and photolysis. While 3-CP is not expected to readily undergo hydrolysis under typical environmental conditions, photolysis can be a significant degradation pathway. nih.gov

Aquatic photolysis of this compound, induced by UV light, results in the cleavage of the carbon-chlorine bond, leading to the detachment of chloride ions. nih.govdbc.wroc.pl This process can lead to the formation of various photoproducts, including resorcinol. epa.govoieau.fr The presence of dissolved oxygen does not significantly affect this direct photolysis pathway. nih.gov Although 3-CP primarily absorbs light in the deep UV spectrum, there is some overlap with the solar spectrum in the troposphere, making degradation by natural sunlight possible. nih.gov

Thermal Degradation and Formation of Harmful Substances

Biotic Degradation Processes (Biodegradation)

Biodegradation involves the breakdown of this compound by microorganisms. This can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, with different mechanisms and microbial communities involved in each.

Under aerobic conditions, various bacteria and fungi can degrade this compound. researchgate.netresearchgate.net The initial step in the aerobic degradation of monochlorophenols like 3-CP typically involves hydroxylation of the aromatic ring by monooxygenase or dioxygenase enzymes, leading to the formation of chlorocatechols. researchgate.net For 3-CP, this results in the formation of 3-chlorocatechol. d-nb.info

Following the formation of chlorocatechol, the aromatic ring is cleaved. researchgate.net This can occur through a modified ortho-cleavage pathway or a meta-cleavage pathway. d-nb.info Dechlorination generally happens after the ring has been opened. researchgate.net The resulting intermediates are then further metabolized and can eventually be mineralized to carbon dioxide and water.

Several bacterial species have been identified as capable of degrading 3-CP, including Pseudomonas species like Pseudomonas testosteroni and Pseudomonas aeruginosa, as well as Achromobacter marplatensis. researchgate.netajol.info Fungi, such as the white-rot fungus Ganoderma lucidum, have also demonstrated the ability to degrade 3-CP using enzymes like laccase, although the degradation efficiency for 3-CP can be lower compared to other chlorophenols. nih.gov

Anaerobic biodegradation of this compound primarily proceeds through a process called reductive dechlorination. researchgate.netresearchgate.net In this process, the chlorine atom on the aromatic ring is replaced by a hydrogen atom, a reaction in which the chlorophenol acts as an electron acceptor. researchgate.netoup.comwur.nl This initial dechlorination step is crucial as it typically makes the resulting compound less toxic and more amenable to further degradation. researchgate.net

Following reductive dechlorination, the resulting phenol (B47542) can be further broken down. asm.org In methanogenic consortia, phenol is often converted to benzoate (B1203000) before being mineralized to methane (B114726) and carbon dioxide. asm.org

Microbial consortia from various anaerobic environments, such as sewage sludge and aquatic sediments, have been shown to degrade 3-CP. nih.govasm.org Complete degradation of 3-CP has been observed in anaerobic sewage sludge over several weeks. nih.gov Specific microbial populations can be acclimated to degrade 3-CP. For instance, sludge acclimated to this compound has been shown to also degrade 4-chlorophenol and certain dichlorophenols. asm.org The presence of alternative electron acceptors, such as nitrate (B79036), can also influence the degradation of 3-CP under anaerobic conditions. nih.goveeer.org Some anaerobic bacteria, like those related to the genus Clostridium, have been isolated that can transform various chlorinated phenols, including the removal of a meta-substituted chlorine from 3,5-dichlorophenol (B58162). nih.gov

Factors Influencing Biodegradation Kinetics

Microbial Community Structure: The composition of the microbial population is a primary determinant of degradation efficiency. While some pure microbial strains can metabolize chlorophenols, mixed microbial consortia often exhibit superior degradation capabilities. This is because different species within the consortium can perform different metabolic steps, leading to a more complete mineralization of the target compound. Defined mixed consortia have demonstrated excellent potential for degrading a range of chlorophenols, including 3-CP, often outperforming undefined consortia. For instance, a defined consortium was able to degrade high concentrations of 3-CP and 4-chlorophenol, even though none of the individual strains in the mix could do so alone. nih.gov Anaerobic consortia have also been shown to effectively dechlorinate 3-CP, with different species like Dehalobacter and Sulfurospirillum identified as key dechlorinators depending on the specific enrichment conditions. researchgate.net

Initial Substrate Concentration: The initial concentration of 3-CP is a critical kinetic parameter. While microorganisms require a minimum concentration to initiate metabolism, high concentrations can be inhibitory, leading to a decrease in degradation rates and an increase in lag phase. nih.gov For example, a microbial consortium showed complete degradation of 50 mg/L of 3-CP within 30 hours, but the removal efficiency dropped significantly at concentrations of 200 mg/L and above. nih.gov In up-flow anaerobic column reactors, 3-CP degradation was sustained at concentrations of 16-21 µM, but suppression of activity was observed when the concentration was increased to 42 µM. nih.gov The kinetics of this substrate inhibition can often be described by the Haldane model. researchgate.net

Presence of Co-substrates: The biodegradation of 3-CP can be significantly influenced by the presence of other organic compounds, which can act as co-substrates. Easily degradable carbon sources like glucose, peptone, and sodium acetate (B1210297) have been reported to enhance the biodegradation of chlorophenols by supporting microbial growth and the regeneration of necessary cofactors. nih.gov However, the effect can be complex. In some bioreactor studies, lower concentrations of a biogenic substrate actually increased the removal efficiency and biodegradation rate for chlorophenols, while higher concentrations did not, with the exception of 3-CP. The presence of other chlorophenols can also have a synergistic or antagonistic effect. For example, 2,4-dichlorophenol (B122985) has been shown to enhance the biodegradation of the more recalcitrant 2-chlorophenol. researchgate.net Conversely, monochlorophenols like 3-CP can retard the degradation of more highly chlorinated phenols. researchgate.net In multi-substrate systems, the biodegradation rate for a mixture of chlorophenols was observed to be in the order of 2,4-DCP > 2-CP > 3-CP > 4-CP. nih.gov

Environmental Conditions: Abiotic factors such as pH, temperature, and moisture play a crucial role. rsc.orgfrontiersin.org Most microbial degradation processes have an optimal pH and temperature range, and deviations can significantly slow down or halt activity. For chlorophenols, degradation efficiency is often higher under neutral or alkaline conditions. rsc.org Soil moisture is another key parameter, with studies showing that the degradation rate of chlorophenols can be significantly affected by moisture content; for instance, the slowest degradation was observed at 25% moisture in a range of 10-40%. researchgate.net

Presence of Inhibitors and Electron Acceptors: The presence of toxic substances like heavy metals can inhibit microbial activity. The addition of cadmium (Cd(II)), copper (Cu(II)), chromium (Cr(VI)), or mercury (Hg(II)) has been shown to extend acclimation periods and reduce biodegradation rates of chlorophenols and related compounds. nih.gov The sensitivity to different metals varies, with 3-chlorobenzoate (B1228886) biodegradation being most sensitive to Cd(II) and Cr(VI). nih.gov The availability of suitable electron acceptors is critical for anaerobic degradation. Microbial consortia have been shown to require nitrate or oxygen to degrade 3-CP, with no degradation occurring under sulfate-reducing conditions. nih.gov The presence of alternative electron acceptors like nitrate can sometimes inhibit reductive dechlorination. researchgate.net

Table 1: Influence of Various Factors on this compound Biodegradation Kinetics

| Factor | Observation | Research Finding | Citation |

|---|---|---|---|

| Microbial Culture | Mixed Consortia | Often more effective than pure strains for complete mineralization. | |

| Pure Strains | Some species like Pseudomonas testosteroni can rapidly metabolize 3-CP at low concentrations (10 mg/L). | researchgate.net | |

| Substrate Conc. | Inhibition | High concentrations of 3-CP are inhibitory to microbial activity. | nih.gov |

| Kinetic Model | The Haldane equation can effectively model the substrate inhibition kinetics. | researchgate.net | |

| Co-substrates | Enhancement | Easily degradable compounds (glucose, peptone) can enhance biodegradation. | nih.gov |

| Interaction | The presence of other chlorophenols can enhance or retard degradation depending on their structure and concentration. | nih.govresearchgate.net | |

| Environmental | pH | Neutral or alkaline conditions generally favor higher degradation efficiencies. | rsc.org |

| Soil Moisture | Degradation rates are significantly affected by soil moisture content, with an optimal range for microbial activity. | researchgate.net | |

| Inhibitors | Heavy Metals | Metals like Cd(II) and Cr(VI) can reduce biodegradation rates of related chloroaromatics. | nih.gov |

| Electron Acceptors | Anaerobic | Nitrate or oxygen are required for degradation by some consortia; sulfate does not support the process. | nih.gov |

Engineered Bioremediation Systems

To overcome the limitations of in-situ bioremediation and to treat industrial effluents containing this compound, various engineered bioreactors have been developed and optimized. These systems provide controlled environments to enhance the rate and efficiency of biodegradation.

Sequencing Batch Reactors (SBRs): SBRs have been successfully used for the biodegradation of 3-CP. nih.govresearchgate.net These reactors operate in a periodic cycle, which allows for the selection and enrichment of specific microbial consortia capable of degrading recalcitrant compounds. nih.gov High removal efficiencies for 3-CP have been achieved in lab-scale SBRs fed with synthetic wastewater. researchgate.netnih.gov Operational parameters, particularly the filling time, have a significant effect on the kinetics. A shorter filling time can lead to better degradation performance and the development of a more robust microbial population, as it exposes the biomass to higher substrate concentrations, avoiding the selection of microorganisms that only thrive at very low, continuous substrate levels. researchgate.net In one study, an SBR with a 1-hour filling time could handle loads up to 1,200 mg/L of 3-CP, whereas a reactor with a 2-hour filling time failed at this concentration. researchgate.net

Continuous Flow Bioreactors: Several types of continuous flow reactors are employed for chlorophenol treatment.

Up-flow Anaerobic Column Reactors: These reactors have been used to develop and sustain microbial populations capable of degrading 3-CP under denitrifying conditions. nih.gov By maintaining a continuous upward flow, the system can enrich for specific microbial consortia that attach to a support medium, forming a stable biofilm. These systems have demonstrated that sustainable 3-CP degradation is possible when coupled with nitrate reduction. nih.gov

Airlift Inner Loop Reactors (ALR): ALRs have been investigated for the removal of chlorophenols, demonstrating the importance of operational parameters like hydraulic retention time (HRT) and the presence of co-substrates. d-nb.info In one study on 4-chlorophenol removal, a low concentration of peptone (0.2 g/L) as a co-substrate significantly enhanced performance, achieving over 98% removal of influent concentrations up to 400 mg/L. d-nb.info

Packed Bed Biofilm Reactors (PBBR): PBBRs are another type of biofilm reactor where microorganisms grow on a packed support material. They have been used to study the biodegradation of this compound and 4-chlorophenol by defined mixed microbial consortia.

Immobilized Cell Bioreactors: Immobilizing the degrading microorganisms on a solid support is a strategy to improve bioremediation efficiency. Immobilization protects the cells from toxic substrate concentrations, prevents biomass washout, and allows for easier separation of the biocatalyst from the treated effluent for reuse. researchgate.netnih.gov Materials like sodium alginate have been used as a carrier for microbial cells. researchgate.net A novel approach involves using magnetic nanoparticles (e.g., Fe₃O₄) to immobilize cells. For instance, Rhodococcus rhodochrous cells immobilized in k-carrageenan with magnetic nanoparticles showed efficient degradation of a mixture of chlorophenols and could be easily recovered using an external magnetic field for repeated use over multiple cycles. nih.gov This technology provides a promising method for improving biocatalysts in wastewater treatment processes. nih.gov

Table 2: Performance of Different Engineered Bioremediation Systems for Chlorophenol Removal

| Bioreactor Type | Key Feature | Microorganism Type | Performance Highlight | Citation |

|---|---|---|---|---|

| Sequencing Batch Reactor (SBR) | Periodic operation | Acclimated activated sludge | High removal efficiency (>99%) for 3-CP; performance is sensitive to filling time. | researchgate.netnih.gov |

| Up-flow Anaerobic Column | Continuous flow biofilm | Enriched anaerobic consortium | Sustained 3-CP degradation under denitrifying conditions. | nih.gov |

| Airlift Inner Loop Reactor (ALR) | Internal circulation | Mixed microbial consortium | >98% removal of 400 mg/L 4-CP with peptone as a co-substrate. | d-nb.info |

| Packed Bed Biofilm Reactor (PBBR) | Fixed biofilm | Defined mixed consortium | Used to study continuous degradation of 3-CP and 4-CP. |

| Magnetic Immobilized Cell Reactor | Reusable biocatalyst | Rhodococcus rhodochrous | Efficient degradation of a chlorophenol mix; cells reusable for at least six cycles. | nih.gov |

Environmental Occurrence and Fate of 3 Chlorophenol

Sources of Release into the Environment

3-Chlorophenol's presence in the environment stems from various anthropogenic activities, including direct industrial discharges and as a by-product of chemical processes and degradation pathways. nih.govsinocurechem.com

Industrial activities are a primary source of this compound release into the environment. sinocurechem.com It is utilized as a chemical intermediate in the manufacturing of a wide range of products. sinocurechem.comchemicalbook.com These industries include the production of pesticides, dyes, and pharmaceuticals. sinocurechem.comcymitquimica.comfafu.edu.cndataintelo.com Consequently, wastewater and other waste streams from these manufacturing facilities can contain this compound, leading to its release into the environment if not adequately treated. nih.govsinocurechem.com Specifically, it serves as a precursor in the synthesis of agrochemicals like herbicides and fungicides. sinocurechem.com The dye industry also utilizes this compound as an intermediate. chemicalbook.comcymitquimica.comdataintelo.com Furthermore, it is employed in the pharmaceutical sector for the synthesis of more complex medicinal compounds. cymitquimica.comnordmann.global

This compound can be formed unintentionally as a by-product in several industrial and municipal processes. unl.pt The chlorination of water for disinfection purposes can lead to the formation of various chlorophenols, including this compound, particularly when phenol (B47542) is present in the source water. unl.ptcdc.govafirm-group.comroadmaptozero.com Similarly, the bleaching of wood pulp with chlorine-containing compounds in the paper and pulp industry is another significant source of chlorophenol formation. fafu.edu.cnunl.ptafirm-group.comroadmaptozero.comcanada.ca The reaction between chlorine and lignin (B12514952) from the wood pulp generates these chlorinated organic compounds. canada.ca Additionally, high-temperature processes like coal pyrolysis can also produce chlorophenols. unl.ptmdpi.com

The environmental breakdown of more complex chlorinated organic compounds is another pathway for the formation of this compound. unl.pt This includes the degradation of certain chlorinated hydrocarbon solvents and various pesticides. nih.govunl.pt For instance, the mammalian metabolism of chlorobenzene (B131634) can yield this compound as a major product. nih.govpharmacompass.com Several pesticides, such as Silvex, Ronnel, lindane, and benzene (B151609) hexachloride, are also known to degrade into chlorophenols. nih.govpharmacompass.com This degradation can occur through microbial action in soil and water, contributing to the environmental load of this compound. unl.pt

By-product Formation (e.g., during Water Disinfection, Wood Pulp Bleaching, Coal Pyrolysis)

Environmental Distribution and Transport

Once released, this compound can be distributed throughout various environmental compartments. Its transport and fate are influenced by its physicochemical properties and environmental conditions such as pH. cdc.gov

This compound has been detected in various aquatic systems, including surface water, groundwater, and estuarine sediments. nih.govtandfonline.comnih.gov

Surface Water: Concentrations of monochlorophenols, including the 3-isomer, have been found in surface waters in the Netherlands at levels of 2 to 20 µg/L. nih.gov In the Rhine and Ijssel Rivers in the Netherlands, this compound was detected with a maximum concentration of 6 ppb. nih.gov Freshwater streams in China have shown concentrations of 98.9 and 102.2 ppb. nih.gov Studies in the Isipingo River and Estuary in South Africa reported concentrations ranging from 0.1 to 50.9 µg/L. nih.gov

Groundwater: Groundwater contamination can occur through leaching from industrial waste sites and landfills. nih.govcdc.gov this compound was detected in borehole samples from an aquifer in Melbourne, Australia, that was polluted by waste ponds from a chemical company. nih.gov Research has also explored the use of permeable reactive bio-barriers to remediate groundwater contaminated with this compound, with initial concentrations in pilot studies ranging from 350 to 500 mg/L. researchgate.nettandfonline.com

Estuarine Sediments: In estuarine environments, chlorophenols can be found in sediments. tandfonline.comnih.gov Studies on sediments from estuarine lakes in Japan observed the dechlorination of this compound under anaerobic conditions. tandfonline.comnih.gov The degradation rates of chlorophenols in estuarine sediments can be influenced by factors like salinity and the presence of sulfate (B86663). tandfonline.comnih.gov One study found that the degradation of this compound was slower than that of 4-chlorophenol (B41353) but faster than 2-chlorophenol (B165306) under sulfidogenic conditions. nih.gov

Table 1: Reported Concentrations of this compound in Various Aquatic Environments

| Location | Water Body Type | Concentration Range |

|---|---|---|

| Netherlands | Surface Water | 2 to 20 µg/L (as monochlorophenols) nih.gov |

| Rhine & Ijssel Rivers, Netherlands | River | Max. 6 ppb nih.gov |

| China | Freshwater Streams | 98.9 and 102.2 ppb nih.gov |

| Isipingo River & Estuary, South Africa | River/Estuary | 0.1 to 50.9 µg/L nih.gov |

| Melbourne, Australia | Groundwater | Detected (unquantified) nih.gov |

| Pilot Remediation Study | Groundwater | 350-500 mg/L (initial) researchgate.nettandfonline.com |

The transport and bioavailability of this compound in the environment are significantly affected by its tendency to adsorb onto solid matrices. nih.govcdc.gov

Suspended Particles: In aquatic environments, this compound can adsorb to suspended solids. nih.govunl.pt This process can reduce its concentration in the dissolved phase, affecting its transport and availability for degradation or uptake by organisms. aloki.hu The presence of biofilm on suspended particles can further influence the adsorption process. nih.gov

Soil and Sediments: this compound is expected to have moderate mobility in soil, with a soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 350, indicating it will adsorb to soil and sediment. nih.gov The adsorption capacity is often related to the organic carbon content of the soil. nih.govresearchgate.net Studies have shown that the adsorption of this compound on soil is a key factor in its transport and potential for groundwater contamination. cdc.govtandfonline.com The pH of the soil is also a critical factor, as the anionic form of this compound, more prevalent at higher pH, generally does not adsorb as strongly as the neutral form. nih.govcdc.gov Research using modified montmorillonite (B579905) clay has demonstrated its potential as a low-cost adsorbent for removing this compound from water, though commercial activated carbon showed higher capacity. usm.my

Table 2: Adsorption Characteristics of this compound

| Adsorbent Matrix | Key Findings | Reference |

|---|---|---|

| Soil | Adsorption capacity is related to the organic carbon fraction. | nih.govresearchgate.net |

| Soil | Expected to have moderate mobility (Koc = 350). | nih.gov |

| Modified Montmorillonite | Feasible as a low-cost adsorbent for this compound. | usm.my |

| Suspended Particles with Biofilm | Biofilm coating on particles influences the adsorption process. | nih.gov |

| Activated Carbon | Adsorption is pH-dependent, decreasing as pH increases above the pKa. | d-nb.info |

Volatilization from Aqueous Systems

The tendency of a chemical to move from water to the atmosphere is described by its Henry's Law constant. For the neutral form of this compound, this constant is reported as 3.45 x 10⁻⁷ atm-m³/mol. nih.gov This low value indicates that this compound is expected to be essentially nonvolatile from water surfaces. nih.gov The rate of volatilization is also influenced by environmental conditions. Under neutral to alkaline conditions, the volatilization of chlorophenols from water and moist soils decreases. cdc.gov

Table 1: Henry's Law Constant for this compound

| Chemical Compound | Henry's Law Constant (atm-m³/mol) | Volatility from Water |

|---|

Persistence and Bioaccumulation Potential

The persistence of this compound in the environment is influenced by several degradation processes, including biodegradation, photodegradation, and hydrolysis.

Biodegradation: The breakdown of this compound by microorganisms is a key factor in its environmental persistence. However, it is not readily biodegradable. carlroth.com The resistance to biodegradation increases with the number of chlorine atoms and their position on the aromatic ring, with compounds containing chlorine in the meta position, like this compound, showing greater resistance to microbial attack. cdc.gov Studies have shown varying half-lives for this compound in different aquatic environments, with one study reporting a half-life of 36 days in water. nih.gov In another study, it degraded by 6% after 40 days in farm stream water and 56% after 30 days in farm stream sediments. nih.gov The presence of other compounds can also affect its breakdown; for instance, the presence of phenol can enhance the biodegradation of this compound through cometabolism. nih.gov

Photodegradation: this compound can be broken down by light, a process known as photodegradation or photolysis. cdc.gov In water, direct photolysis and reactions with hydroxyl radicals and singlet oxygen produced by ultraviolet radiation can be important degradation pathways near the water surface. cdc.gov The photochemical product of this compound is resorcinol, regardless of the pH. cdc.gov Studies have investigated the use of photocatalysts like titanium dioxide (TiO₂) to enhance the degradation of this compound in water. osti.govscite.airesearchgate.netchemsociety.org.ngresearchgate.net

Hydrolysis: Hydrolysis, the reaction with water, is not expected to be a significant environmental fate process for this compound because it lacks functional groups that readily hydrolyze under typical environmental conditions. nih.gov

Bioaccumulation refers to the accumulation of a substance in an organism from all sources, including water, food, and sediment. The potential for a chemical to bioaccumulate is often expressed by its bioconcentration factor (BCF), which measures the concentration of a chemical in an organism relative to the concentration in the surrounding water.

This compound is considered to have a low to moderate potential for bioconcentration in aquatic organisms. cdc.gov Measured BCF values for this compound range from 5.1 to 16, suggesting a low potential for bioconcentration in aquatic organisms. nih.gov The octanol-water partition coefficient (log Kow), another indicator of bioaccumulation potential, for this compound is 2.5, which also suggests that it does not significantly accumulate in organisms. carlroth.com Generally, as the number of chlorine atoms on a phenol molecule increases, so does its tendency to partition into lipids and bioconcentrate. researchgate.netcdc.gov

Table 2: Bioaccumulation Potential of this compound

| Parameter | Value | Implication |

|---|---|---|

| Bioconcentration Factor (BCF) | 5.1 - 16 nih.gov | Low potential for bioaccumulation in aquatic organisms nih.gov |

Toxicological Studies and Mechanistic Insights

Effects on Specific Organisms and Systems

3-Chlorophenol exhibits notable toxicity to a range of aquatic organisms, including fish and green algae. Studies have shown that chlorinated compounds, including this compound, are highly toxic to zebrafish (Danio rerio). scientificwebjournals.com The toxicity of chlorophenols to aquatic life is a significant concern as these compounds can be found in industrial wastewater discharges from facilities such as pesticide plants, refineries, and paper mills. aloki.hu

The toxicity of chlorophenols to green algae, such as Selenastrum capricornutum and Chlorella vulgaris, is influenced by the degree of chlorine substitution. oup.com For instance, in studies with Chlorella pyrenoidosa, high concentrations of monochlorophenols resulted in the complete destruction of chlorophyll. nih.gov The growth inhibition of these algae by chlorophenols is largely correlated with their lipophilicity, a common factor in the toxicity to aquatic animals. oup.com

Toxicity data for this compound and other monochlorophenols have been evaluated across different trophic levels. For monochlorophenols (2-chlorophenol, this compound, and 4-chlorophenol), a comprehensive assessment of 34 data points for fish, 30 for invertebrates, and 15 for algae was conducted. eurochlor.org Due to the comparable toxicity results among the three isomers, the data were pooled to determine a predicted no-effect concentration (PNEC) for water of 30 µg/l. eurochlor.org

Interactive Data Table: Acute Toxicity of this compound to Aquatic Organisms

| Species | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|

| Leuciscus idus melanotus (Ide) | 48h-LC50 | 3 | eurochlor.org |

| Poecilia reticulata (Guppy) | ≥7d-LC50 | 6.4 - 7.8 | eurochlor.org |

| Chlorella pyrenoidosa (Green Algae) | Toxicity Constant (x 10⁻³) | 18.12 | epa.gov |

Note: LC50 (Lethal Concentration 50) is the concentration of a chemical which kills 50% of the test subjects. The toxicity constant is a relative measure of toxicity compared to phenol (B47542).

In mammals, chlorophenols are generally metabolized and excreted rapidly, which keeps bioconcentration factors low. gov.bc.ca However, exposure to chlorophenols can lead to toxic effects, particularly in the liver and kidneys. inchem.org These organs play a crucial role in the detoxification and elimination of these compounds, which may explain the higher accumulation in them compared to other tissues. inchem.org

Animal studies have demonstrated that oral exposure to various chlorophenols, including the monochlorophenol isomer 4-chlorophenol (B41353), can cause hepatic effects such as increased liver weight, hepatocellular hypertrophy, and necrosis in rats and mice. nih.gov While specific data for this compound was not detailed in the provided context, the general trend for chlorophenols points towards potential liver and kidney damage. For example, chronic feeding of 2,4,5-trichlorophenol (B144370) to rats at high levels resulted in minor liver and kidney damage. epa.gov It is important to note that commercial formulations of chlorophenols may contain impurities that contribute to their toxic effects. gov.bc.ca

In vitro studies provide insights into the cellular mechanisms of chlorophenol toxicity. Research on fibroblast L929 cells has shown that chlorophenols can induce cell death. nih.gov Specifically, 4-chlorophenol, 2,4-dichlorophenol (B122985), and 2,3,4-trichlorophenol (B99974) were found to induce apoptosis in these cells in a manner dependent on concentration and time. nih.gov In contrast, pentachlorophenol (B1679276) was observed to cause cell death more characteristic of necrosis. nih.gov

The cytotoxicity of chlorophenols in L929 cells exhibits a clear structure-activity relationship, where toxicity is correlated with their octanol-water partition coefficients. nih.gov This suggests that the lipophilicity of the chlorophenol molecule plays a significant role in its ability to interact with and disrupt cellular structures. The induction of apoptosis by lower chlorinated phenols, as opposed to the necrotic effects of pentachlorophenol, may have implications for their potential as procarcinogens. nih.gov

Mammalian Toxicity (e.g., Liver and Kidney Damage)

Influence of Environmental Factors on Toxicity

The toxicity of chlorophenols to aquatic organisms is significantly influenced by the pH of the water. Generally, chlorophenols are more toxic at lower pH levels. This is because at a lower pH, these compounds are less ionized and therefore more lipophilic, allowing for easier penetration of biological membranes.

The dissociation of chlorophenols is dependent on their pKa value and the pH of the surrounding water. epa.gov For example, 2-chlorophenol (B165306) does not begin to dissociate until the pH is above 7, whereas pentachlorophenol starts to dissociate at a pH of about 3.5. epa.gov This difference in ionization behavior across the pH range affects their bioavailability and, consequently, their toxicity to aquatic life. epa.gov Studies on the crustacean Daphnia magna and the alga Scenedesmus obliquus have been used to develop pH-dependent water quality criteria for certain chlorophenols. nih.gov

The presence of suspended particles in aquatic environments can modify the toxicity of chemicals to aquatic organisms. aloki.hu These particles can affect the bioavailability of pollutants through adsorption, which may decrease the exposure concentration for aquatic life. aloki.hu Toxicity experiments are often conducted in laboratory settings with synthetic or tap water that has low levels of suspended particles. aloki.hu This can lead to an overestimation of toxicity compared to what might occur in natural water bodies where suspended solids are present. The dissociation of chlorophenols influences their sorption to colloids, which in turn affects their toxicological properties. epa.gov

Mixture Toxicity with Other Chlorophenols

The environmental presence of this compound rarely occurs in isolation. It is often part of a complex mixture with other chlorophenol congeners and pollutants, necessitating an understanding of their combined toxicological effects. The interaction between chemicals in a mixture can result in additive, synergistic (greater than the sum of individual effects), or antagonistic (less than the sum of individual effects) toxicity.

Research into the mixture toxicity of chlorophenols has revealed varied interactions. For instance, studies on mixtures of pentachlorophenol and 2,4-dichlorophenol have shown responses that are more than additive at certain concentration levels, while being simply additive at others. nih.gov

A specific investigation into the binary mixture toxicity of this compound (3-CP) and 2,4-dichlorophenol (2,4-DCP) was conducted on the freshwater algae Chlorella vulgaris. researchgate.netnih.gov The study first determined the individual toxicity of each compound, finding that 2,4-DCP was more toxic to the algae than 3-CP. researchgate.net When tested in a binary mixture, the combined toxic effect on C. vulgaris was predominantly additive, particularly at the IC50 (the concentration causing 50% inhibition of growth) level. researchgate.netnih.gov

The assessment of such joint actions is critical, as hazard evaluations that focus only on single compounds can lead to a significant underestimation of the actual environmental risk posed by chlorophenol contamination. rsc.org

Interactive Data Table: Mixture Toxicity of this compound and 2,4-Dichlorophenol

The table below summarizes the findings from the binary mixture toxicity study on Chlorella vulgaris.

| Compound/Mixture | Test Organism | Endpoint (96-h) | Individual Toxicity (IC50) | Observed Interaction in Mixture | Toxicological Model Findings |

| This compound (3-CP) | Chlorella vulgaris | Growth Inhibition | Less toxic than 2,4-DCP | N/A | N/A |

| 2,4-Dichlorophenol (2,4-DCP) | Chlorella vulgaris | Growth Inhibition | More toxic than 3-CP | N/A | N/A |

| Mixture (3-CP + 2,4-DCP) | Chlorella vulgaris | Growth Inhibition | N/A | Predominantly Additive | Concentration Addition (CA) Model: Appropriate for prediction. researchgate.netnih.govIndependent Action (IA) Model: Underestimated joint effect. researchgate.netnih.govCI-Isobole Method: Predicted synergism at low effect levels. researchgate.netnih.gov |

Analytical Methodologies for 3 Chlorophenol Detection and Quantification

Chromatographic Techniques

Chromatography, a laboratory technique for the separation of a mixture, is the principal approach for 3-Chlorophenol analysis. Both gas and liquid chromatography are extensively employed, with the choice of method often depending on the sample matrix and the required level of sensitivity.

Gas chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net The use of different detectors enhances the selectivity and sensitivity of GC for this compound analysis.